molecular formula C11H16O3 B14212895 (1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 760175-74-4

(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B14212895
CAS No.: 760175-74-4
M. Wt: 196.24 g/mol
InChI Key: OJLFFWFIPAARIR-GGVZMXCHSA-N
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Description

(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[310]hexane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst under blue LED irradiation to achieve high yields and diastereoselectivity . The reaction conditions are optimized to ensure the formation of the desired bicyclic scaffold with three contiguous stereocenters.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient synthesis of reaction partners are key factors in industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted bicyclic structures. These products are valuable intermediates in organic synthesis and medicinal chemistry.

Scientific Research Applications

(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing biochemical reactions. It can act as an inhibitor or activator of enzymes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and serve as a versatile intermediate makes it valuable in various scientific and industrial contexts.

Properties

CAS No.

760175-74-4

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(1S,2S,5S)-2-methyl-3-oxo-5-propan-2-ylbicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C11H16O3/c1-6(2)11-4-7(11)10(3,9(13)14)8(12)5-11/h6-7H,4-5H2,1-3H3,(H,13,14)/t7-,10+,11+/m1/s1

InChI Key

OJLFFWFIPAARIR-GGVZMXCHSA-N

Isomeric SMILES

CC(C)[C@@]12C[C@@H]1[C@](C(=O)C2)(C)C(=O)O

Canonical SMILES

CC(C)C12CC1C(C(=O)C2)(C)C(=O)O

Origin of Product

United States

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